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molecular formula C17H25NO4 B1394413 4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid CAS No. 853680-95-2

4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid

Cat. No. B1394413
M. Wt: 307.4 g/mol
InChI Key: MIESPZMBLDUNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

To a solution containing LiHMDS (1.0M, 11.3 mL, 11 mmol) in 40 mL of THF under a nitrogen atmosphere at −78C was added a solution of 2-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (2.gg, 11 mmol) in 15 mL of THF dropwise over 5 minutes. After complete addition, the reaction was allowed to stir at −78° C. for 45 minutes, followed by the addition of a solution containing 4-methyl benzyl bromide (2.1 g, 11 mmol) in 15 mL of THF dropwise over 5 minutes. The reaction was allowed to stir at −78C for 1 hour then warmed to 0 C and stirred for 1 hour. The mixture was quenched with 36 mL of 3M LiOH and allowed to stir at room temperature overnight. The reaction was diluted with water and washed with ether. The aqueous phase was acidified with 1N HCl and extracted with DCM. The organic phase was dried over magnesium sulfate. Filtration and removal of solvent gave 4-tert-Butoxycarbonylamino-2-(4-methylbenzyl)-butyric acid (1.61 g, 49%.) LCMS (APCI−) m/z 306 [M-Boc-H]−; Rt: 2.14 min.
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]([O:15][C:16]([N:18]1[CH2:22][CH2:21][CH2:20][C:19]1=[O:23])=[O:17])([CH3:14])([CH3:13])[CH3:12].[CH3:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Br)=[CH:27][CH:26]=1.C1C[O:36]CC1>>[C:11]([O:15][C:16]([NH:18][CH2:22][CH2:21][CH:20]([CH2:24][C:25]1[CH:32]=[CH:31][C:28]([CH3:29])=[CH:27][CH:26]=1)[C:19]([OH:23])=[O:36])=[O:17])([CH3:14])([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
11.3 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
ADDITION
Type
ADDITION
Details
followed by the addition of a solution
STIRRING
Type
STIRRING
Details
to stir at −78C for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 0 C
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 36 mL of 3M LiOH
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction was diluted with water
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC(C(=O)O)CC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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